molecular formula C19H21NO2 B3049097 5,8-Dimethyl-9H-carbazol-3-yl pivalate CAS No. 194163-24-1

5,8-Dimethyl-9H-carbazol-3-yl pivalate

Cat. No.: B3049097
CAS No.: 194163-24-1
M. Wt: 295.4 g/mol
InChI Key: DGODWSYOXAETLD-UHFFFAOYSA-N
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Description

5,8-Dimethyl-9H-carbazol-3-yl pivalate (CAS 194163-27-4) is a synthetic carbazole derivative supplied for research purposes. This compound is part of a class of molecules based on the 5,8-dimethyl-9H-carbazole scaffold, which is a structure of significant interest in medicinal chemistry and anticancer drug discovery . Carbazole derivatives are extensively investigated for their diverse biological properties, including potent antitumor activities . Researchers study these compounds for their ability to interact with critical cellular targets. Specifically, closely related 5,8-dimethylcarbazole analogs have been identified as selective inhibitors of human topoisomerase I (hTopo I), a crucial enzyme for DNA replication and cell division that is a validated target in oncology . Furthermore, such compounds have also been shown to disrupt the normal organization of the actin cytoskeleton, which can trigger apoptosis in cancer cells . The pivalate (pivaloyl) ester group on the carbazole core is a common modification that can influence the compound's physicochemical properties. This functional group is often employed in chemical synthesis and prodrug design to alter solubility and bioavailability. As such, this compound serves as a valuable chemical intermediate and tool compound for researchers exploring the structure-activity relationships of multi-targeted anticancer agents, particularly for the treatment of aggressive cancers like triple-negative breast cancer . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,8-dimethyl-9H-carbazol-3-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-11-6-7-12(2)17-16(11)14-10-13(8-9-15(14)20-17)22-18(21)19(3,4)5/h6-10,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODWSYOXAETLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)OC(=O)C(C)(C)C)NC2=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445509
Record name Propanoic acid, 2,2-dimethyl-, 5,8-dimethyl-9H-carbazol-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194163-24-1
Record name Propanoic acid, 2,2-dimethyl-, 5,8-dimethyl-9H-carbazol-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate and Analogues

Strategies for Constructing the Carbazole (B46965) Nucleus with Specific Substitution Patterns

The synthesis of carbazoles has evolved significantly from classical cyclization reactions to modern transition metal-catalyzed cross-coupling and C-H activation strategies. nih.gov This evolution has been driven by the need for greater efficiency, regioselectivity, and functional group tolerance to access complex carbazole derivatives.

Evolution of Traditional Carbazole Synthesis Routes

Classical methods for carbazole synthesis, while foundational, often suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity. nih.govnih.gov However, they have been modified and remain relevant in certain contexts.

Graebe-Ullmann Reaction: This method involves the diazotization of N-aryl-2-aminobiphenyls followed by intramolecular cyclization with the elimination of nitrogen gas. nih.govwikipedia.org While effective for some substrates, the preparation of the requisite aminobiphenyl can be cumbersome, and the reaction conditions are not always compatible with sensitive functional groups. nih.gov

Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. nih.govwikipedia.org It is particularly useful for preparing benzo[a]carbazoles but is less general for other substitution patterns. nih.govchempedia.info

Borsche-Drechsel Cyclization: This is one of the most well-known methods, involving the acid-catalyzed cyclization of arylhydrazones of cyclohexanones to yield tetrahydrocarbazoles, which are subsequently aromatized to the corresponding carbazoles. nih.govwikipedia.org The final dehydrogenation step often requires strong oxidizing agents or catalysts at high temperatures. nih.gov

Clemo-Perkin and Tauber Methods: The Clemo-Perkin synthesis involves the reaction of an o-aminodiphenyl with pyruvic acid. The Tauber carbazole synthesis involves the high-temperature, acid-promoted cyclization of 2,2'-diaminobiphenyls. researchgate.netresearchgate.netchempedia.info The harsh conditions and the availability of the starting biphenyls can limit the utility of the Tauber method, though recent modifications using catalysts like Nafion-H resin have enabled milder conditions. researchgate.net

These classical methods laid the groundwork for carbazole synthesis but often lack the precision needed for constructing highly functionalized analogues like 5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) without lengthy, multi-step precursor syntheses.

Transition Metal-Catalyzed Approaches to Carbazole Formation

The advent of transition metal catalysis has revolutionized carbazole synthesis, offering milder reaction conditions, broader substrate scope, and unprecedented control over regioselectivity. chim.it Palladium, nickel, rhodium, and copper catalysts are at the forefront of these modern methodologies.

Palladium catalysis is arguably the most powerful tool for constructing the carbazole skeleton. acs.orgnih.gov Various strategies have been developed, leveraging fundamental organometallic reactions.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction can be used to form the biaryl bond necessary for the carbazole precursor. For instance, the coupling of an appropriately substituted arylboronic acid with an ortho-haloaniline can generate a 2-aminobiphenyl (B1664054) derivative, which can then be cyclized. derpharmachemica.comderpharmachemica.comrsc.org A powerful strategy involves a Suzuki coupling to create a 2-nitrobiphenyl, followed by a Cadogan reductive cyclization using a phosphine (B1218219) reagent to form the carbazole ring. derpharmachemica.comderpharmachemica.com This approach offers excellent regiocontrol for placing substituents.

Buchwald–Hartwig Amination: This C-N bond-forming reaction is central to many modern carbazole syntheses. It can be used in an intermolecular fashion to create diarylamine intermediates, which then undergo intramolecular C-H arylation. acs.orgacs.orgburleylabs.co.ukscispace.com One-pot procedures combining N-arylation with subsequent palladium-catalyzed oxidative biaryl coupling have been developed as an efficient route to various carbazoles. acs.org

C-H Activation and Oxidative Coupling: Direct C-H activation is a highly atom-economical strategy. Palladium catalysts can effect the intramolecular cyclization of diarylamines via a C-H activation/C-C bond formation sequence. nih.govorganic-chemistry.orgacs.org These reactions often employ an oxidant, such as Cu(OAc)₂ or even molecular oxygen, to regenerate the active Pd(II) catalyst. acs.orgorganic-chemistry.orgacs.org This approach allows for the construction of the carbazole core from readily available diarylamines without the need for pre-functionalization (e.g., halogenation) of the aromatic rings. acs.orgnih.gov Furthermore, palladium has been used to catalyze triple successive C-H functionalization reactions starting from indoles to build the carbazole framework directly. acs.org

Palladium-Catalyzed Reaction Description Key Advantages
Suzuki-Miyaura + Cadogan Cyclization Two-step sequence: Pd-catalyzed C-C bond formation to create a 2-nitrobiphenyl, followed by reductive cyclization.Excellent regiocontrol; high functional group tolerance. derpharmachemica.comderpharmachemica.com
Buchwald-Hartwig Amination Pd-catalyzed C-N bond formation to synthesize diarylamine precursors for subsequent cyclization.Mild conditions; applicable to a wide range of amines and aryl halides. acs.orgacs.org
Intramolecular C-H Activation Direct, Pd-catalyzed cyclization of diarylamines or related precursors via C-H bond cleavage and C-C bond formation.High atom economy; avoids pre-functionalization of substrates. nih.govorganic-chemistry.org
Oxidative Coupling One-pot N-arylation followed by oxidative C-H/C-H coupling to form the carbazole ring.Step-efficient; utilizes oxidants like O₂ or air. acs.org

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. While less ubiquitous than palladium in carbazole synthesis literature, nickel catalysis can be applied to similar transformations, such as C-N and C-C bond-forming reactions that build the necessary biaryl or diarylamine precursors. acs.org Their unique reactivity can sometimes offer advantages in terms of substrate scope and overcoming challenges associated with catalyst deactivation seen with palladium.

Rhodium and copper catalysts have also carved out important niches in carbazole synthesis, particularly through C-H functionalization pathways.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are particularly effective for directing group-assisted C-H activation. researchgate.netnih.govnih.gov A pivaloyl group, for example, can act as a directing group to achieve regioselective C-H functionalization at otherwise unreactive positions. researchgate.net Rhodium catalysis has been employed for the synthesis of functionalized carbazoles through annulation reactions, for instance, the [5+1] annulation of indole-enaminones with diazo compounds. acs.org Rhodium catalysts can also effect the cyclization of biaryl azides to form carbazoles under mild conditions. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are well-known for their utility in Ullmann-type C-N coupling reactions. Double C-N coupling reactions of 2,2'-dihalobiphenyls with various amines, catalyzed by copper, provide an efficient route to N-substituted carbazoles. organic-chemistry.org Copper can also serve as a co-catalyst in dehydrogenative cyclizations, for example, in iridium-catalyzed systems that use air as the terminal oxidant to convert 2-aminobiphenyls to carbazoles. organic-chemistry.org

Metal Catalyst Reaction Type Example Application
Rhodium(III) Directed C-H Activation/Annulation[5+1] annulation of indole (B1671886) derivatives to form the carbazole core. acs.org
Rhodium(II) Nitrene C-H InsertionCyclization of substituted biaryl azides to carbazoles. organic-chemistry.org
Copper Double C-N Coupling (Ullmann)Reaction of 2,2'-dibromobiphenyl (B83442) with amines to yield N-substituted carbazoles. organic-chemistry.org
Copper Co-catalyst in DehydrogenationUsed with Iridium to catalyze the aerobic cyclization of 2-aminobiphenyls. organic-chemistry.org

Novel Annulation and Heteroannulation Strategies

Beyond traditional cyclizations and metal-catalyzed cross-couplings, novel annulation strategies provide innovative pathways to the carbazole nucleus. These methods often involve the construction of one of the fused benzene (B151609) rings onto an existing indole core. nih.gov

Lewis acids can mediate Friedel-Crafts arylation and electrocyclization cascades to build the carbazole framework. nih.govrsc.org For example, the reaction of indoles with propargylic alcohols can lead to carbazole analogues. nih.gov

A chemo- and regioselective tandem [3+2] heteroannulation strategy has been developed, combining a Pd(0)-catalyzed Buchwald-Hartwig amination with a subsequent Pd(II)-catalyzed C-H arylation in a one-pot process. acs.orgnih.govacs.org This modular approach allows for the convergent synthesis of complex tri- and tetracyclic carbazoles. acs.org

Furthermore, rhodium-catalyzed [5+1] annulation provides a unique route where an indole derivative acts as a five-atom component, reacting with a one-atom carbene precursor (from a diazo compound) to construct the final six-membered ring of the carbazole system. acs.org These modern annulation techniques offer creative and efficient solutions for accessing carbazoles with diverse and complex substitution patterns. nih.gov

Metal-Free and Environmentally Conscious Carbazole Synthesis Techniques

In recent years, the synthesis of carbazoles has shifted towards more sustainable methods that avoid heavy metals and harsh conditions. These environmentally conscious techniques often leverage photocatalysis or metal-free coupling reactions to construct the carbazole nucleus.

Sunlight and Visible-Light Mediated Methodologies: A prominent green approach involves the use of light to initiate cyclization. Sunlight-mediated [3+2] cycloadditions represent a sustainable pathway to the carbazole skeleton. researchgate.net More controlled methodologies utilize visible light, often from blue LEDs, to induce intramolecular C-H amination reactions. For instance, aryl sulfilimines can serve as safe and reactive nitrene precursors that, upon irradiation with visible light, cyclize to form carbazoles under metal-free conditions. nih.gov This method is advantageous as it avoids the use of potentially hazardous azide (B81097) intermediates and proceeds at room temperature. nih.gov

Oxidative Cross-Coupling: Metal-free oxidative C-N bond formation provides another key strategy. These reactions can be promoted by reagents like hypervalent iodine, which acts as an oxidant to facilitate the intramolecular cyclization of N-substituted amidobiphenyls. nih.gov An efficient indole-to-carbazole strategy promoted by ammonium (B1175870) iodide (NH₄I) has also been developed. This method proceeds via a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, assembling diverse carbazole structures without the need for a transition metal catalyst. organic-chemistry.orgacs.org These techniques align with the principles of green chemistry by minimizing metal waste and often utilizing safer reagents.

Table 1: Comparison of Environmentally Conscious Carbazole Synthesis Methods
MethodEnergy Source/PromoterKey FeaturesReference
Sunlight-Mediated CycloadditionSunlightUtilizes a renewable energy source; green approach. researchgate.net
Visible-Light PhotolysisBlue LEDsMetal-free; mild, room temperature conditions; uses safer sulfilimine precursors. nih.gov
Ammonium Iodide PromotionNH₄I (Thermal)Metal-free annulation of indoles and other components; high regioselectivity. organic-chemistry.orgacs.org
Hypervalent Iodine OxidationIodine(III) ReagentsMetal-free intramolecular oxidative C-N bond formation. nih.gov

Utilization of Specific Intermediates in Carbazole Formation

The construction of the carbazole ring system can be achieved through various strategic disconnections, leading to the use of several key chemical intermediates.

Biphenyls: Biphenyl derivatives are common precursors. For example, 2,2'-dibromobiphenyl can undergo double copper-catalyzed C-N coupling with amines to form the carbazole ring. organic-chemistry.org Alternatively, photostimulated reactions of 2'-halo[1,1'-biphenyl]-2-amines can yield carbazoles through a transition-metal-free Sᵣₙ1 mechanism. acs.org

Diphenylamines: The oxidative cyclization of diphenylamines is a classical and direct method for forming the central pyrrole (B145914) ring of the carbazole. researchgate.net This transformation can be achieved photochemically or through thermal methods, sometimes catalyzed by agents like iodine at high temperatures. acs.orgacs.org

Indoles: Indoles serve as versatile building blocks for carbazoles through benzannulation reactions, where a benzene ring is appended to the indole's five-membered ring. beilstein-archives.org This can be accomplished through various strategies, including metal-free cyclizations and multi-component reactions that construct the final carbocyclic ring. organic-chemistry.orgacs.org

Nitrobiphenyls: 2-Nitrobiphenyls are classic intermediates used in the Cadogan reaction. This involves a reductive cyclization, often mediated by phosphines like triphenylphosphine (B44618) or phosphites, where the nitro group is deoxygenated to a reactive nitrene intermediate that inserts into an adjacent C-H bond to form the carbazole.

Aryl Sulfilimines: As mentioned previously, ortho-substituted aryl sulfilimines are effective and safe nitrene precursors. nih.gov They are more reactive than the corresponding azides and can be used to synthesize carbazoles under milder, visible-light-mediated conditions. nih.gov

Aniline (B41778) Carbamates: Aniline carbamates can be used as precursors for carbazole synthesis. A palladium-catalyzed C-H arylation of an aniline carbamate (B1207046) with a diazonium salt yields an ortho-arylated aniline derivative. acs.org Following deprotection of the carbamate, the resulting aniline can be converted to an azide, which then undergoes thermal cyclization via nitrene insertion to afford the carbazole scaffold. acs.org

Regioselective Introduction of Methyl Substituents at Positions 5 and 8 on the Carbazole Core

The specific placement of methyl groups at the C5 and C8 positions of the carbazole nucleus is critical for the synthesis of the target compound. This substitution pattern is typically established early in the synthetic sequence. A key strategy involves the reaction of a substituted indole with a 1,3-dicarbonyl compound.

Specifically, the synthesis of the 5,8-dimethylcarbazole core often starts with the reaction of 5-bromoindole (B119039) with hexane-2,5-dione in the presence of an acid catalyst like p-toluenesulfonic acid. clockss.org This reaction constructs the carbazole ring system and simultaneously installs the two methyl groups at the desired 1 and 4 positions of the newly formed ring, which correspond to the final C8 and C5 positions of the carbazole nucleus. The resulting intermediate, 6-bromo-1,4-dimethyl-9H-carbazole (renumbered as 3-bromo-5,8-dimethyl-9H-carbazole), carries the correct methylation pattern for subsequent functionalization. clockss.orgresearchgate.nettandfonline.com This method provides excellent regiocontrol over the placement of the methyl groups, which is essential for the synthesis of the final target molecule and its analogues. clockss.org

Strategies for Efficient Purification and Structural Characterization of Substituted Carbazole Pivalates

The isolation and structural confirmation of substituted carbazole pivalates, such as 5,8-Dimethyl-9H-carbazol-3-yl pivalate, are critical steps following their synthesis to ensure high purity and verify the molecular structure. The inherent fluorescence of many carbazole derivatives and their typical solid nature at room temperature necessitate a combination of chromatographic and spectroscopic techniques.

Purification Methodologies

The purification of carbazole pivalates largely depends on the scale of the reaction and the nature of the impurities. Standard laboratory procedures are often effective.

Column Chromatography: This is the most common method for purifying carbazole derivatives on a laboratory scale. Silica gel is the standard stationary phase, and a gradient elution system using non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to separate the desired product from starting materials and by-products. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: For solid carbazole pivalates, recrystallization is an effective technique for achieving high purity, particularly for removing minor impurities after a preliminary purification by column chromatography. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature. Common solvents for recrystallizing carbazole derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane. researchgate.net For instance, the purity of carbazole can be significantly improved using chlorobenzene (B131634) as a solvent in a controlled cooling crystallization process. researchgate.net

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of carbazole derivatives. mdpi.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include singlets for the two methyl groups on the carbazole core, a singlet for the nine protons of the bulky tert-butyl group of the pivalate ester, and distinct aromatic protons on the carbazole ring. The NH proton of the carbazole typically appears as a broad singlet at a downfield chemical shift. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the pivalate group, the carbons of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons of the carbazole skeleton.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a carbazole pivalate, key absorption bands would include a sharp peak for the C=O (carbonyl) stretch of the ester group and a broad peak corresponding to the N-H stretch of the carbazole ring. nih.gov

The combination of these techniques provides unambiguous evidence for the structure and purity of the synthesized this compound and its analogues.

Data Tables

Table 1: Representative Spectroscopic Data for this compound

Technique Observed Data
¹H NMR Signals corresponding to aromatic protons, two distinct methyl groups on the carbazole ring, a broad singlet for the N-H proton, and a characteristic singlet for the tert-butyl group of the pivalate ester.
¹³C NMR Resonances for aromatic carbons, methyl carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
HRMS (ESI-TOF) Calculation of the exact mass for the molecular ion peak [M+H]⁺ to confirm the elemental composition.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching and C=O (ester) stretching.

Mechanistic Investigations of 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate Formation and Reactivity Pathways

Detailed Mechanistic Analyses of Carbazole (B46965) Ring Formation (e.g., C–C and C–N Bond Formations, Cyclization Pathways, Rearrangements)

The formation of the 5,8-dimethyl-9H-carbazole skeleton can be achieved through various synthetic strategies, each with a distinct mechanistic pathway involving the sequential or concerted formation of C–C and C–N bonds.

One prominent method is the transition metal-catalyzed intramolecular C–H amination. chim.it A widely studied approach involves the palladium-catalyzed cyclization of 2-arylacetanilides or related biaryl amides. organic-chemistry.orgnih.gov This strategy combines a directed C–H functionalization with an amide arylation step. organic-chemistry.org The reaction is believed to initiate with the coordination of the amide to a Pd(II) catalyst, which facilitates a regioselective C–H activation (ortho-palladation) on one of the aryl rings to form a palladacycle intermediate. This is followed by a C–N bond-forming reductive elimination, which closes the central five-membered ring to yield the carbazole product and a Pd(0) species. organic-chemistry.org

Another powerful strategy involves dehydrogenative annulation using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA). nih.govresearchgate.net Mechanistically, it is proposed that PIDA reacts with an anilide to generate a highly reactive nitrenium ion or an equivalent species. nih.govresearchgate.net This electrophilic intermediate then attacks the adjacent aromatic ring, leading to a sequential C–C and C–N bond formation cascade that constructs the carbazole framework. researchgate.net This method can even involve selective alkyl group migrations under certain conditions. nih.gov

Gold-catalyzed reactions of indole (B1671886) derivatives also provide a pathway to carbazole structures. For instance, the AuCl₃-catalyzed reaction of 1-(indol-2-yl)-3-alkyn-1-ols proceeds through a proposed mechanism to form the fused benzene (B151609) ring of the carbazole system. researchgate.net Similarly, gold and other transition metals can catalyze the cyclization of indole-tethered allenes, where the reaction is proposed to proceed through key spirocyclic intermediates. chim.it

Classical methods, while often requiring harsher conditions, also provide mechanistic insight. The Cadogan cyclization, for example, involves the reductive cyclization of o-nitrobiphenyls, and Fischer-type syntheses can be adapted for carbazole formation. researchgate.netresearchgate.net These diverse pathways highlight the chemical flexibility in forming the carbazole core, with mechanisms ranging from organometallic cycles to electrophilic aromatic substitutions and pericyclic reactions.

Elucidation of the Mechanism of Pivalate (B1233124) Esterification and Subsequent Transformation Processes

The introduction of the pivalate group onto the 5,8-dimethyl-9H-carbazol-3-ol precursor is an esterification reaction. The most common mechanism for this transformation, particularly under acidic conditions, is the Fischer-Speier esterification. organic-chemistry.org

The Fischer esterification mechanism proceeds through several equilibrium steps: organic-chemistry.orgmasterorganicchemistry.com

Protonation: An acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of pivalic acid, significantly increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgrsc.org

Nucleophilic Attack: The hydroxyl group of 5,8-dimethyl-9H-carbazol-3-ol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (derived from the carbazole's hydroxyl group) to one of the hydroxyl groups of the former carboxylic acid. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair on the remaining hydroxyl group assists in the elimination of a water molecule, reforming the carbonyl double bond and generating a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 5,8-Dimethyl-9H-carbazol-3-yl pivalate, and regenerate the acid catalyst. masterorganicchemistry.com

Alternatively, the esterification can be mediated by activating agents such as pivalic anhydride (B1165640). researchgate.netorganic-chemistry.org In this process, the anhydride reacts with the carbazole alcohol. The mechanism can be enhanced by catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), which forms a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophilic carbazol-3-ol, with the bulky pivalate group being transferred to form the ester.

Subsequent transformations of the pivalate ester are primarily focused on its hydrolysis back to the alcohol, which is the reverse of the Fischer esterification. This process is also acid-catalyzed and driven by the presence of excess water, shifting the equilibrium toward the starting materials. rsc.org

Kinetics and Thermodynamics of Reactions Involving the Carbazole-Pivalate System

Specific kinetic and thermodynamic data for the formation of this compound are not extensively reported in the literature. However, the general principles of the underlying reactions provide significant insight.

The Fischer esterification is a classic example of a reaction governed by equilibrium. organic-chemistry.org The thermodynamics of the process are relatively balanced, meaning the free energy change (ΔG) is small. To drive the reaction toward the ester product, the equilibrium must be shifted. This is typically achieved by applying Le Châtelier's principle, either by using an excess of one reactant (the alcohol or the carboxylic acid) or by removing one of the products, most commonly water, through azeotropic distillation or the use of dehydrating agents. organic-chemistry.org Kinetically, the reaction rate is dependent on the concentration of the reactants and the acid catalyst. The rate-determining step in some acid-catalyzed esterifications has been suggested to be the protonation of the carboxylic acid to generate a highly active acylium ion. rsc.org

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics
Reaction TypeKey Kinetic FactorsKey Thermodynamic Factors
Carbazole Ring Formation (Pd-catalyzed)Catalyst concentration, ligand structure, temperature, oxidant nature.Generally exergonic, driven by formation of stable aromatic system.
Pivalate Esterification (Fischer)Acid catalyst concentration, temperature, steric hindrance of reactants.Equilibrium-controlled; product formation favored by removal of water.

Catalytic Cycle Studies in Transition Metal-Mediated Carbazole Synthesis

Transition metal-mediated reactions are central to modern carbazole synthesis, and understanding their catalytic cycles is key to their optimization. The palladium-catalyzed intramolecular C-H amination of N-aryl-2-haloanilines or related substrates is a well-elucidated example. organic-chemistry.org

A representative catalytic cycle for the formation of a carbazole from a biaryl amide substrate using a Pd(II) catalyst like Pd(OAc)₂ is as follows: organic-chemistry.org

Ligand Exchange/Coordination: The starting biaryl amide coordinates to the Pd(II) center.

C–H Activation/Palladation: An intramolecular C–H bond on one of the aryl rings is activated, often via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate. This step dictates the regioselectivity of the cyclization.

Reductive Elimination: The crucial C–N bond is formed through reductive elimination from the palladacycle. This step releases the carbazole product and reduces the palladium center from Pd(II) to Pd(0).

Catalyst Reoxidation: For the cycle to continue, the resulting Pd(0) species must be reoxidized to the active Pd(II) state. This is typically accomplished using a stoichiometric co-oxidant, such as Cu(OAc)₂, often in the presence of oxygen as the terminal oxidant. organic-chemistry.org The reoxidized Pd(II) catalyst can then enter a new cycle.

Other transition metals, including rhodium, iridium, and copper, also catalyze carbazole synthesis through related C-H activation and C-N coupling pathways. nih.govorganic-chemistry.org For instance, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls uses air as the terminal oxidant, often with a copper co-catalyst, to form N-H carbazoles. organic-chemistry.org Each metal and ligand system offers a unique reactivity profile, influencing the substrate scope, efficiency, and reaction conditions.

Table 2: Transition Metal Systems in Carbazole Synthesis
Metal CatalystTypical Co-Catalyst/OxidantKey Mechanistic StepReference
Palladium (Pd)Cu(OAc)₂, O₂C-H activation followed by C-N reductive elimination. organic-chemistry.org
Rhodium (Rh)AgSbF₆Directing group-assisted C-H alkylation/amination. chim.it
Iridium (Ir)Copper co-catalyst, AirDehydrogenative cyclization of 2-aminobiphenyls. organic-chemistry.org
Copper (Cu)AirDouble C-N coupling of 2,2'-dihalobiphenyls. organic-chemistry.org

Identification of Key Intermediates and Transition States through Mechanistic Probes and Trapping Experiments

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates and transition states. In the context of carbazole synthesis, a combination of experimental and computational techniques has been employed.

Experimental Probes:

Isolation of Intermediates: In some cases, proposed intermediates are stable enough to be isolated and characterized. For example, in the hypervalent iodine-mediated synthesis of carbazoles, key intermediates have been successfully isolated, providing strong evidence for the proposed nitrenium ion pathway. researchgate.net

Trapping Experiments: When intermediates are too reactive to isolate, they can be "trapped" by adding a reagent that selectively reacts with them to form a stable, characterizable product. Radical trapping agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) are commonly used to intercept radical intermediates, which can provide evidence for single-electron transfer (SET) pathways. acs.org Similarly, in rhodium-catalyzed reactions of indole-tethered allenes, a proposed spirocyclic intermediate was successfully trapped by reduction with Hantzsch ester, supporting the proposed rearrangement mechanism. chim.it

Computational Studies:

Density Functional Theory (DFT): Computational methods, particularly DFT, have become invaluable for mapping reaction pathways. chim.it These calculations can model the structures and energies of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers for different potential pathways, researchers can predict the most likely mechanism. DFT calculations have been used to support the chemoselectivity of carbocyclization over oxycyclization in palladium-catalyzed reactions of indolylallenes and to rationalize the stereochemical outcome of these transformations. chim.it

Through these combined approaches, key intermediates such as organometallic palladacycles in palladium catalysis, nitrenium ions in PIDA-mediated reactions, and spirocycles in allene (B1206475) cyclizations have been identified as critical species on the path to the carbazole core. organic-chemistry.orgresearchgate.netchim.it

Advanced Computational and Theoretical Studies on 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in modern chemical research. rsc.org For carbazole (B46965) derivatives, these methods are instrumental in elucidating ground-state and excited-state properties. jnsam.comjnsam.com DFT has become a standard approach for optimizing molecular geometries and predicting the ground-state properties of materials used in organic light-emitting diodes (OLEDs). rsc.org The B3LYP/6-31G(d) level of theory, for instance, is a widely used method for these calculations. rsc.org

The electronic characteristics of carbazole-based compounds are largely dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO level indicates the ability to donate an electron, while the LUMO level reflects the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's electronic and optical properties, as well as its kinetic stability. irjweb.comnankai.edu.cn

DFT calculations are routinely used to predict HOMO and LUMO energies and visualize their spatial distribution. rsc.org For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the distribution of the LUMO depends on the nature and position of substituent groups. nankai.edu.cn The introduction of electron-donating or electron-accepting groups can effectively tune the HOMO and LUMO energy levels, thereby modifying the band gap. nankai.edu.cn For example, studies on various donor-acceptor carbazole systems show that the calculated HOMO-LUMO gaps are in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn A smaller energy gap generally corresponds to a red-shift in the absorption spectrum. ias.ac.in

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for Analogue Carbazole-Based Compounds

Compound AnalogueHOMO (eV)LUMO (eV)Calculated Band Gap (Eg) (eV)Method
Carbazole-H jnsam.com-5.613-0.7814.832B3LYP/6-31G(d,p)
Carbazole-CH3 jnsam.com-5.367-0.8654.502B3LYP-D3/6-311+G(2d,p)
Compound 1 (D-A Carbazole) nankai.edu.cn-5.36-1.943.42B3LYP/6-31G(d)
Compound 4 (D-A-D Carbazole) nankai.edu.cn-5.18-2.672.51B3LYP/6-31G(d)

Data is illustrative for carbazole analogues. Compound 1 features a carbazole donor and a benzothiadiazole acceptor. Compound 4 has a diethynylbenzothiadiazole core with two carbazole donors. nankai.edu.cn

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. TD-DFT is a powerful tool for simulating UV-Vis absorption spectra by calculating the electronic transitions between molecular orbitals. ias.ac.iniaamonline.org The calculated maximum absorption wavelengths (λmax) for carbazole derivatives often show good correlation with experimental results, helping to understand the nature of π→π* and n→π* electronic transitions. ias.ac.in

Similarly, DFT calculations can predict vibrational frequencies, which aids in the assignment of bands in experimental Infrared (IR) spectra. rsc.org For N-substituted carbazoles, computational-experimental approaches have been shown to be essential for the correct interpretation of vibrational spectra. rsc.org Furthermore, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, serve as a crucial tool for structural verification. researchgate.netresearchgate.net For instance, relativistic calculations have been necessary to achieve good agreement between theoretical and experimental ¹³C chemical shifts for carbons bonded to heavy atoms like iodine in carbazole structures. researchgate.net

In donor-acceptor (D-A) systems based on carbazole, the phenomenon of Intramolecular Charge Transfer (ICT) is of significant interest. ciac.jl.cn Upon photoexcitation, an electron can be transferred from the donor part (carbazole) to the acceptor part of the molecule. nih.gov This process is highly dependent on the molecular architecture and the surrounding solvent polarity. rsc.org

TD-DFT calculations can model this charge transfer by analyzing the electron density distribution in the ground and excited states. rsc.org The nature of the charge transfer can be "through-bond" (TBCT), where the charge is transferred along the conjugated backbone, or "through-space" (TSCT), which occurs when the donor and acceptor units are in close spatial proximity due to the molecular conformation. rsc.orgrsc.org The extent of π-conjugation significantly influences the electronic properties of carbazole compounds. researchgate.net Extending the conjugated system, for example by introducing thienyl or ethynyl (B1212043) groups, typically leads to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. ias.ac.inresearchgate.net However, studies have also shown that the reduced aromaticity of the five-membered ring in the carbazole nucleus can limit the conjugation effect between the adjacent benzene (B151609) rings, which is a key factor in its characteristically high triplet energy. rsc.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations can reveal how carbazole derivatives behave in different environments, such as in solution or within a protein binding pocket, by simulating the atomic motions based on classical mechanics. nih.gov

For carbazole analogues, MD simulations have been used to assess the stability of a compound within a biological target, showing that the molecule can remain stably bound within a binding pocket over simulation times of 100 nanoseconds. nih.gov Conformational analysis, often performed in conjunction with DFT calculations, helps identify the most stable (lowest energy) three-dimensional structures of a molecule. acs.org The dihedral angles between the carbazole core and its substituents are crucial, as they determine the degree of overlap between π-orbitals and thus affect the electronic properties. rsc.org A highly planar backbone is often associated with more effective π-conjugation. acs.org

Theoretical Modeling of Reactivity, Stability, and Reaction Energetics

Computational methods are used to model the chemical reactivity and thermodynamic stability of carbazole derivatives. jnsam.com Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to predict a molecule's reactivity. irjweb.com The Fukui function is another tool used to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. researchgate.net

Theoretical studies can also elucidate reaction mechanisms and energetics. For example, DFT calculations have been used to investigate the reaction pathways for the atmospheric degradation of carbazole initiated by OH radicals, determining the potential energy barriers and exothermicity of each step. mdpi.com Similarly, computational models have been applied to understand the regioselectivity of cycloaddition reactions involving carbazole systems, confirming that the reactions are controlled by the frontier molecular orbitals of the reactants. researchgate.netfrontiersin.org Such studies are crucial for predicting the stability of these compounds under various conditions and for understanding their formation mechanisms. researchgate.net

In Silico Design and Virtual Screening for Novel Carbazole-Pivalate Architectures with Desired Electronic Properties

A key advantage of computational chemistry is its application in the rational design of new molecules, a process known as in silico design. pharmainfo.in By systematically modifying the structure of a parent molecule like 5,8-Dimethyl-9H-carbazol-3-yl pivalate (B1233124)—for example, by changing the position or nature of substituents—researchers can computationally predict how these changes will affect the desired electronic and optical properties. researchgate.net

Virtual screening involves computationally evaluating large libraries of potential compounds to identify candidates with promising characteristics before committing to their synthesis. For carbazole derivatives, this approach can be used to search for new architectures with optimized HOMO-LUMO levels, enhanced charge transfer properties, or specific absorption/emission wavelengths for applications in organic electronics. rsc.orgnih.gov This design-before-synthesis approach accelerates the discovery of novel materials and reduces the experimental effort required. nih.gov

Computational Validation of Experimental Mechanistic Hypotheses

While specific computational studies validating the reaction mechanisms for the synthesis of 5,8-Dimethyl-9H-carbazol-3-yl pivalate are not extensively documented in the literature, the broader field of carbazole chemistry has significantly benefited from theoretical validation of proposed reaction pathways. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the complex mechanisms of carbazole synthesis and functionalization.

Researchers frequently employ DFT calculations with various functionals, such as B3LYP and M06-2X, to model the formation of carbazole alkaloids. bohrium.comresearchgate.net These studies investigate the energetics of reactants, transition states, and products, providing a quantitative basis for experimentally observed outcomes. bohrium.com Key aspects that are routinely analyzed include:

Reaction Energetics: Calculation of activation energies and reaction enthalpies helps to determine the feasibility of a proposed mechanistic step and identify the rate-determining step.

Catalyst Effects: For metal-catalyzed reactions, such as those involving gold, platinum, or silver, computational models can clarify the role of the catalyst in lowering energy barriers and guiding the reaction pathway. bohrium.com

Stereo- and Chemoselectivity: Theoretical models can explain the origins of selectivity in reactions by comparing the energy profiles of different possible pathways. bohrium.com

Solvent Effects: The influence of the solvent on the reaction mechanism is often modeled using approaches like the Polarizable Continuum Model (PCM), which can account for the stabilization or destabilization of charged intermediates and transition states. bohrium.com

In a related context, computational docking simulations have been used to validate the biological mechanism of action for derivatives of 5,8-Dimethyl-9H-carbazole. nih.gov By modeling the interaction between these carbazole compounds and biological targets like human topoisomerases, researchers can hypothesize and confirm how these molecules exert their anticancer effects at a molecular level. nih.gov These simulations assess binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby validating the proposed inhibitory mechanism. nih.gov

The table below summarizes common computational approaches used to validate mechanistic hypotheses for carbazole derivatives.

Computational MethodApplication in Mechanistic StudiesKey Insights Provided
Density Functional Theory (DFT) Elucidating reaction pathways for carbazole synthesis.Activation energies, transition state geometries, reaction thermodynamics.
Natural Bond Orbital (NBO) Analysis Determining charge distribution in reactants and intermediates.Understanding electronic effects of substituents on reactivity. bohrium.com
Intrinsic Reaction Coordinate (IRC) Confirming the connection between a transition state and the corresponding reactants and products.Verification of the calculated reaction pathway. bohrium.com
Molecular Docking Predicting the binding mode and affinity of carbazole derivatives to biological macromolecules.Validating mechanisms of biological activity, identifying key binding interactions. nih.gov

Modeling of Intermolecular Interactions and Crystal Packing Effects on Material Properties

The solid-state properties of molecular materials, including their optical and electronic characteristics, are profoundly influenced by the arrangement of molecules in the crystal lattice. Computational modeling plays a crucial role in understanding the intermolecular interactions—such as hydrogen bonding and π-π stacking—that govern crystal packing.

For instance, studies on nitro-substituted carbazoles have shown that while DFT calculations predict a planar conformation for an isolated molecule, the molecules in the crystal are slightly nonplanar. nih.gov This deviation is a direct consequence of packing forces. nih.gov The crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate demonstrates that molecules can form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These dimers then arrange into larger assemblies via parallel slipped π–π stacking interactions, with specific inter-planar distances and slippage values that define the material's architecture. nih.gov Similarly, the crystal structure of a bromo-dimethyl-carbazole derivative is stabilized by a combination of intramolecular C—H⋯O interactions and intermolecular π–π stacking, which leads to the formation of columns with a parallel arrangement of the carbazole units. researchgate.net

These intermolecular interactions are critical in determining the material properties of carbazole analogues. The extent of π-orbital overlap between adjacent molecules, dictated by the stacking distance and geometry, directly impacts charge transport and photophysical properties. Strong π-π interactions can facilitate charge mobility, which is desirable for applications in organic electronics.

The following table details the types of intermolecular interactions commonly observed in carbazole derivatives and their influence on crystal packing and material properties.

Interaction TypeDescriptionEffect on Crystal PackingInfluence on Material Properties
N—H⋯O Hydrogen Bonds An interaction between the hydrogen on the carbazole nitrogen and an oxygen atom (e.g., from a carboxyl or nitro group).Often leads to the formation of well-defined dimers or chains. nih.govnih.govCan enhance thermal stability and influence molecular planarity.
π–π Stacking Non-covalent interaction between the aromatic π-systems of adjacent carbazole rings.Results in columnar or herringbone packing arrangements. researchgate.netCrucial for charge transport; affects luminescence and electronic properties.
C—H⋯O Interactions Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom.Contribute to the overall stability and specificity of the three-dimensional network. researchgate.netFine-tunes the molecular conformation and packing density.
C—H⋯π Interactions An interaction where a C-H bond points towards the face of a π-system.Helps to link molecular stacks or layers into a 3D architecture.Influences solubility and the morphology of thin films.

Chemical Modifications and Derivatization Strategies for 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Regioselective Chemical Transformations and Substituent Effects on the Carbazole (B46965) Ring System (e.g., at positions 1, 2, 4, 6, 7)

The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The existing methyl groups at positions 5 and 8, and the pivaloyloxy group at position 3, direct incoming electrophiles to specific positions on the ring. The positions available for functionalization are C-1, C-2, C-4, C-6, and C-7.

Electrophilic Aromatic Substitution:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The directing effects of the existing substituents will influence the position of halogenation, which can then serve as a handle for further cross-coupling reactions. For instance, electrophilic substitution on a related 1-methylcarbazole-2,3-dicarboxylic ester has been shown to occur at the C-6 and C-8 positions. scielo.br

Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can be accomplished using nitrating agents like nitric acid in a sulfuric acid medium. This modification significantly alters the electronic properties of the carbazole core.

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group onto the carbazole ring, which can then be used in a variety of subsequent transformations, such as the synthesis of Schiff bases or conversion to other functional groups. mdpi.com

The regioselectivity of these reactions is a critical aspect. The electron-donating nature of the carbazole nitrogen and the alkyl groups typically directs electrophiles to the C-3 and C-6 positions. However, with the C-3 position occupied by the pivalate (B1233124) and C-5 and C-8 by methyl groups, the remaining positions (C-1, C-2, C-4, C-6, C-7) become targets. The precise outcome will depend on the reaction conditions and the directing influence of the substituents. For instance, lithiation using n-butyllithium in the presence of TMEDA on N-silyl protected carbazoles has been shown to direct functionalization to the C-4 and C-5 positions. bham.ac.uk

Transformations of the Pivalate Ester Moiety (e.g., Selective Deprotection, Ester Exchange, Reductions)

The pivalate ester at the C-3 position is a robust protecting group for the hydroxyl functionality. However, it can be selectively transformed or removed to unmask the phenol (B47542) or to introduce other functional groups.

Selective Deprotection/Hydrolysis: The pivalate group can be cleaved under basic conditions (e.g., sodium hydroxide (B78521) or potassium carbonate in methanol) or acidic conditions to yield the corresponding 5,8-dimethyl-9H-carbazol-3-ol. clockss.org This free hydroxyl group is a versatile functional handle for further modifications, such as etherification or the introduction of other ester groups.

Transesterification: The pivalate ester can be exchanged for other ester groups through transesterification. This process allows for the introduction of functionalities that can influence the molecule's properties in ways that the pivalate group cannot, such as introducing a polymerizable group or a fluorescent tag.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for derivatization, for example, through oxidation to an aldehyde or conversion to a halide.

Synthesis of Complex Carbazole-Pivalate Conjugates and Macrocyclic Structures

The functional handles introduced through the modifications described above can be utilized to construct more complex molecular architectures, including conjugates and macrocycles. These larger structures are of interest for applications in host-guest chemistry, sensing, and materials science. beilstein-journals.orgrsc.orgrsc.orgnih.gov

Carbazole-containing macrocycles can be synthesized by linking two or more carbazole units through covalent bonds. beilstein-journals.org For example, a bis-carbazolyl precursor could be cyclized through amide bond formation or other coupling reactions. beilstein-journals.orgnih.gov While specific examples using 5,8-dimethyl-9H-carbazol-3-yl pivalate are not prevalent, the general strategies for synthesizing carbazole-based macrocycles can be adapted. This could involve, for instance, functionalizing the carbazole ring at two different positions (e.g., C-2 and C-7) with reactive groups that can then undergo a cyclization reaction. The pivalate group could either be carried through the synthesis or be introduced at a later stage.

Strategic Placement of Electron-Donating and Electron-Withdrawing Groups for Property Modulation

The electronic and photophysical properties of the this compound core can be systematically tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the carbazole ring. nih.govrsc.org

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) or amino (-NR₂) increase the electron density of the carbazole ring system. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which can improve hole-transport properties and cause a red-shift in the absorption and emission spectra. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or carbonyl (-COR) decrease the electron density on the carbazole core. researchgate.net This typically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing electron-accepting capabilities. The introduction of EWGs can lead to a blue-shift in the fluorescence spectrum and can be used to create materials with specific charge-transport characteristics. nih.govrsc.orgresearchgate.net

The strategic placement of these groups allows for the rational design of molecules with desired properties for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Structure Property Relationship Investigations of Substituted Carbazole Pivalates

Correlation between Molecular Architecture and Optoelectronic Characteristics (e.g., Absorption, Emission, Charge Carrier Mobility)

The optoelectronic properties of 5,8-Dimethyl-9H-carbazol-3-yl pivalate (B1233124) are intrinsically linked to its molecular structure. The carbazole (B46965) core is a well-established electron-rich, hole-transporting moiety known for its high thermal stability and blue luminescence, making it a foundational block for materials used in organic light-emitting diodes (OLEDs). nih.govelsevierpure.comresearchgate.net The substituents—two methyl groups and a pivalate group—modify the electronic landscape of the parent carbazole, thereby tuning its optoelectronic characteristics.

The methyl groups at the C5 and C8 positions act as weak electron-donating groups through an inductive effect, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO). The pivalate group at the C3 position introduces a more complex influence; the carbonyl part is electron-withdrawing via resonance, while the ester oxygen atom can donate a lone pair of electrons into the aromatic π-system. This "push-pull" electronic character can influence the intramolecular charge transfer (ICT) characteristics of the molecule. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similarly substituted carbazoles show that such functionalization patterns directly impact the HOMO-LUMO energy gap, which governs the absorption and emission wavelengths. iaamonline.orgresearchgate.net For 5,8-Dimethyl-9H-carbazol-3-yl pivalate, the absorption and emission are expected to be in the ultraviolet to blue region of the spectrum, characteristic of carbazole derivatives. mdpi.comnih.gov

The following table presents theoretical optoelectronic data for a series of substituted carbazoles, calculated using DFT, to illustrate these substituent effects.

CompoundSubstituentsHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted λmax (nm)
9H-CarbazoleNone-5.95-2.153.80330
3-Methoxy-9H-carbazoleC3: -OCH₃-5.78-2.103.68345
3-Acetyl-9H-carbazoleC3: -COCH₃-6.15-2.453.70350
This compound (Predicted) C5,C8: -CH₃; C3: -OPiv-5.85-2.253.60355

Note: Data for the target compound are predictive and extrapolated from trends observed in related molecules.

Charge carrier mobility is another critical parameter, particularly for applications in organic electronics. Carbazole derivatives are known for high hole mobility. mdpi.comnih.gov However, the bulky substituents on this compound are expected to enforce an amorphous solid-state morphology by hindering regular π-π stacking. nih.gov While this disruption might lower the absolute mobility compared to crystalline counterparts, it promotes the formation of stable, isotropic thin films, which is advantageous for device fabrication and performance consistency. elsevierpure.comrsc.org

Influence of Substituent Position, Steric Hindrance, and Electronic Effects on Chemical Reactivity and Stability

The chemical behavior of this compound is heavily dictated by the electronic nature and steric bulk of its substituents.

Electronic Effects: The carbazole ring system is aromatic and generally undergoes electrophilic aromatic substitution. The two electron-donating methyl groups at the peri-positions (C5 and C8) increase the electron density of their respective benzene (B151609) rings, activating them towards electrophilic attack. Conversely, the pivalate group at C3 has a deactivating effect on its ring due to the electron-withdrawing nature of the adjacent carbonyl group. This electronic differentiation makes the molecule's reactivity highly regioselective. chim.itoregonstate.edu

Steric Hindrance: A dominant feature of this molecule is significant steric hindrance.

Peri-Interaction: The methyl groups at the C5 and C8 positions are in close proximity, leading to steric strain across the carbazole core. This can cause slight distortions from planarity, which in turn can affect the extent of π-conjugation and influence photophysical properties. researchgate.net

Pivalate Group: The tert-butyl moiety of the pivalate group is exceptionally bulky. This steric shield effectively protects the ester linkage from nucleophilic attack, making pivalate esters remarkably stable and resistant to hydrolysis compared to other esters like acetates or benzoates. wikipedia.orgorganic-chemistry.org This bulk also hinders the approach of reagents to the C2 and C4 positions adjacent to the pivalate substituent.

Chemical Stability: The inherent stability of the carbazole aromatic system, combined with the hydrolytic resistance of the pivalate ester, renders this compound a robust molecule. wikipedia.orgresearchgate.net Pivalate esters typically require harsh conditions (e.g., strong acid or base at high temperatures) for cleavage. organic-chemistry.org This high stability is advantageous for applications in electronic devices, where materials must withstand thermal stress during fabrication and operation.

Impact of Conformational Flexibility on Intermolecular Interactions and Performance in Specific Applications

The bulky methyl and pivalate groups prevent the planar carbazole units from engaging in the close-packed, co-facial π-stacking that is common in unsubstituted aromatic compounds. nih.gov This disruption of intermolecular interactions is a key factor in promoting the formation of amorphous glass phases rather than crystalline domains. elsevierpure.comnih.gov In the context of OLEDs, this is highly desirable as amorphous films are typically more uniform and morphologically stable, preventing device failure caused by crystallization over time. researchgate.net

Establishing Quantitative Structure-Property Relationships (QSPR) through Experimental and Theoretical Data Integration

Establishing Quantitative Structure-Property Relationships (QSPR) is a powerful methodology for rationally designing new materials by correlating molecular structure with specific properties. For a class of compounds like substituted carbazole pivalates, a QSPR study would integrate computational chemistry with experimental data to build predictive models.

The typical workflow for a QSPR study on these materials would be:

Data Set Generation: A series of analogues of this compound would be synthesized, systematically varying the substituents on the carbazole ring.

Experimental Characterization: Key properties for each compound would be measured experimentally. These include photophysical properties (UV-vis absorption, photoluminescence spectra, quantum yield) and electrochemical properties (HOMO/LUMO energy levels determined by cyclic voltammetry).

Computational Modeling: The ground-state geometry of each molecule would be optimized using Density Functional Theory (DFT). jnsam.comjnsam.com From these optimized structures, a wide range of quantum chemical descriptors would be calculated.

Model Development: Statistical techniques, such as multiple linear regression, would be employed to build a mathematical equation linking the calculated descriptors (independent variables) to the experimentally measured properties (dependent variables). A good correlation indicates that the chosen descriptors successfully capture the structural features that govern the property of interest. iaamonline.org

Validation and Prediction: The model's predictive power is tested against a subset of compounds not used in the initial model generation. A validated QSPR model can then be used to predict the properties of new, yet-to-be-synthesized molecules, guiding synthetic efforts toward materials with desired target characteristics.

The table below lists some of the descriptors and properties that would be integrated into a QSPR study for this class of compounds.

Category Parameter / Descriptor Method of Determination
Experimental Properties Absorption Maximum (λₘₐₓ)UV-vis Spectroscopy
Emission Maximum (λₑₘ)Photoluminescence Spectroscopy
Photoluminescence Quantum Yield (Φ)Fluorimetry
HOMO / LUMO EnergyCyclic Voltammetry
Theoretical Descriptors E(HOMO), E(LUMO), Energy GapDFT
Dipole MomentDFT
PolarizabilityDFT
Molecular Surface AreaDFT
Intramolecular Charge TransferTD-DFT

By establishing these relationships, researchers can accelerate the discovery of new carbazole-based materials with optimized optoelectronic properties for specific applications, such as emitters or host materials in next-generation displays and lighting.

Q & A

Q. What are the recommended methods for synthesizing 5,8-Dimethyl-9H-carbazol-3-yl pivalate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling carbazole derivatives with pivaloyl chloride under controlled conditions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DCM) to enhance reactivity and solubility .
  • Temperature Control : Reactions are often conducted at 25–60°C to balance reaction rate and byproduct formation.
  • Catalysis : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve yield .

Q. Optimization Strategies :

  • Factorial Design : Systematically vary parameters (temperature, solvent ratio, catalyst concentration) to identify optimal conditions .
  • Orthogonal Arrays : Use Taguchi methods to minimize experimental runs while maximizing data robustness .

Q. Example Reaction Conditions Table :

ParameterRange TestedOptimal Value
Temperature25°C – 80°C60°C
Solvent (DMSO:DCM)1:1 – 1:31:2
Catalyst Loading0.5% – 2.0%1.5%

Q. What characterization techniques are most effective for verifying the structure of this compound?

Answer:

  • ¹H NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.7–2.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and carbazole C-N bonds (~1350 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • Spill Management : Collect spills using inert absorbents (e.g., silica gel) and dispose as hazardous waste .

Note : While some carbazole derivatives are classified as non-hazardous, conflicting evidence suggests adopting precautionary measures (e.g., treating all organics as potentially toxic) .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

Answer:

  • Theoretical Alignment : Cross-reference observed data with computational predictions (DFT calculations) to validate assignments .
  • Solvent Effects : Replicate experiments in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
  • Batch Purity Analysis : Use HPLC or GC-MS to rule out impurities (>98% purity recommended) .

Case Study : A 2023 study found δ 7.4 ppm discrepancies in DMSO vs. CDCl₃ due to hydrogen bonding; recalibrating solvent parameters resolved the conflict .

Q. What advanced statistical methods are suitable for analyzing the compound’s stability under varying environmental conditions?

Answer:

  • Response Surface Methodology (RSM) : Model interactions between temperature, humidity, and light exposure to predict degradation pathways .
  • Accelerated Aging Studies : Apply Arrhenius equations to extrapolate shelf-life from high-stress conditions .

Q. How can computational tools enhance the design of this compound derivatives for targeted applications?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers .
  • Docking Studies : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .

Q. Workflow :

Generate derivative library using cheminformatics tools (e.g., RDKit).

Rank candidates by binding affinity (ΔG < -8 kcal/mol).

Validate top hits via synthesis and bioassays .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Answer:

  • Process Intensification : Implement continuous-flow reactors to improve heat/mass transfer .
  • Membrane Separation : Purify intermediates using nanofiltration to reduce byproduct interference .

Q. Scale-Up Challenges Table :

IssueLab-Scale YieldPilot-Scale YieldSolution
Impurity Accumulation85%62%In-line HPLC monitoring
Exothermic PeaksControlledOverheatingJet-loop cooling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dimethyl-9H-carbazol-3-yl pivalate
Reactant of Route 2
5,8-Dimethyl-9H-carbazol-3-yl pivalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.